Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride

Description

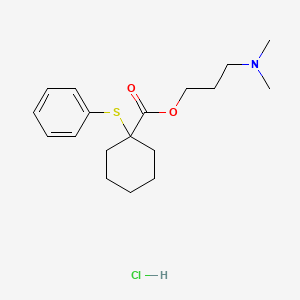

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is a structurally complex compound characterized by:

- Core structure: A cyclohexane ring substituted with a carboxylic acid group.

- 3-(Dimethylamino)propyl ester: A tertiary amine-linked ester, enhancing solubility in acidic environments due to protonation. Hydrochloride salt: Improves stability and bioavailability.

Properties

CAS No. |

84245-08-9 |

|---|---|

Molecular Formula |

C18H28ClNO2S |

Molecular Weight |

357.9 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H27NO2S.ClH/c1-19(2)14-9-15-21-17(20)18(12-7-4-8-13-18)22-16-10-5-3-6-11-16;/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3;1H |

InChI Key |

ICNHPHVKFPPHGF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclohexanecarboxylic Acid Synthesis

Two main industrial and laboratory methods are reported for cyclohexanecarboxylic acid preparation:

Diels-Alder Reaction Route: 1,3-Butadiene and acrylic acid undergo a [2+4] Diels-Alder cycloaddition to form 3-cyclohexene-1-carboxylic acid, which is then hydrogenated using platinum or palladium catalysts to yield cyclohexanecarboxylic acid with high yield (up to 100%) under mild conditions (room temperature to 200 °C for cycloaddition; hydrogenation at moderate temperature).

Carboxylation of Cyclohexyl Magnesium Chloride: A Grignard reagent approach where cyclohexyl magnesium chloride is carboxylated to yield the acid.

These methods provide the acid or its derivatives as starting materials for further functionalization.

Esterification to Form Cyclohexanecarboxylic Acid Esters

Esterification of cyclohexanecarboxylic acid with appropriate alcohols (e.g., 3-(dimethylamino)propanol) can be achieved via:

- Acid-catalyzed esterification.

- Carbodiimide-mediated coupling (e.g., using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, EDC·HCl) in aprotic solvents like N,N-dimethylformamide (DMF).

Introduction of the Phenylthio Group

The phenylthio substituent at the 1-position of cyclohexanecarboxylic acid derivatives is typically introduced via nucleophilic substitution or coupling reactions involving thiophenol or phenylthiol derivatives.

A common approach involves reacting a suitable cyclohexanecarboxylic acid derivative bearing a leaving group (e.g., halide or activated ester) with thiophenol under basic conditions in aprotic solvents such as ethyl acetate or tetrahydrofuran (THF).

The reaction is often facilitated by bases like triethylamine or pyridine, which deprotonate the thiol and promote nucleophilic attack.

Coupling with 3-(Dimethylamino)propyl Group

The 3-(dimethylamino)propyl moiety is introduced via esterification or amidation reactions using carbodiimide coupling agents:

Carbodiimide-Mediated Coupling: Using EDC·HCl in the presence of additives like 1-hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAT) enhances coupling efficiency and reduces side reactions.

The reaction is typically performed in DMF or similar solvents at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight.

Bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine are added to neutralize the generated acid and drive the reaction forward.

Formation of Hydrochloride Salt

The final hydrochloride salt is formed by treating the free base ester with hydrochloric acid, often in an organic solvent or aqueous medium, to improve compound stability, solubility, and handling.

Representative Preparation Procedure (Based on Patent and Literature Data)

Analytical and Reaction Parameters Summary

| Parameter | Typical Range / Condition | Comments |

|---|---|---|

| Solvents | Ethyl acetate, DMF, THF, toluene | Aprotic solvents preferred for coupling and substitution |

| Bases | Triethylamine, DIPEA, pyridine | Facilitate nucleophilic substitution and coupling |

| Temperature | 0 to 50 °C (preferably 5-10 °C for substitution) | Controls reaction rate and selectivity |

| Reaction Time | 1 to 50 hours (typically ~13 hours) | Ensures completion without side reactions |

| Catalysts | Pt or Pd for hydrogenation | High selectivity and yield in acid preparation |

Research Findings and Optimization Notes

The use of carbodiimide coupling agents (EDC·HCl) with additives like HOBt or HOAT significantly improves esterification yields and reduces side reactions such as racemization or overactivation.

Maintaining low temperatures during the phenylthio substitution step minimizes side reactions and decomposition, improving purity.

Hydrogenation catalysts (Pt or Pd) provide quantitative conversion of cyclohexene carboxylic acid intermediates to cyclohexanecarboxylic acid, enabling scalable synthesis.

Aprotic solvents such as ethyl acetate and DMF are preferred for their ability to dissolve reactants and stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenylthio group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Reactivity

- Phenylthio vs. Isocyanato : The phenylthio group in the target compound is less reactive than isocyanato derivatives (e.g., [105562-49-0]), which readily undergo nucleophilic addition. This makes the target compound more stable under physiological conditions .

- Amine vs. Ester: The dimethylamino-propyl ester in the target compound enhances water solubility via protonation, unlike non-ionic esters (e.g., methyl ester in [197247-91-9]) .

Pharmacological Potential

- In contrast, the dibutylaminopropyl ester in [6937-16-2] () increases lipophilicity but may reduce metabolic stability due to longer alkyl chains .

Research Findings and Data

Solubility and Stability

- Hydrochloride Salts: Both the target compound and [197247-91-9] () utilize HCl salts to improve aqueous solubility. The dimethylamino group’s pKa (~8.9) ensures protonation in acidic environments, enhancing dissolution .

- Thermal Stability : Isocyanato derivatives () decompose at lower temperatures (<100°C) compared to ester-based compounds, which are stable up to 150°C .

Biological Activity

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride (CAS No. 84245-08-9) is a compound of interest due to its potential biological activities. This compound features a cyclohexane ring with a carboxylic acid group and a phenylthio moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of cyclohexanecarboxylic acid derivatives often involves modulation of neurotransmitter systems or inhibition of specific enzymes. The presence of the dimethylamino group suggests potential interactions with receptors or enzymes involved in neurotransmission.

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH has been linked to analgesic effects and reduced inflammation .

Analgesic Properties

Studies have shown that related compounds exhibit significant analgesic effects in animal models. For instance, compounds that inhibit FAAH increase levels of endogenous cannabinoids, leading to enhanced pain relief . The cyclohexanecarboxylic acid derivative may similarly modulate pain pathways.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound could potentially exhibit protective effects against neurodegenerative diseases. Compounds targeting beta-secretase (BACE1) have shown promise in Alzheimer's disease models . The cyclohexanecarboxylic acid derivative's ability to inhibit similar pathways could be explored further.

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:

The compound’s synthesis likely involves coupling a cyclohexanecarboxylic acid derivative with a thiol-containing moiety (e.g., phenylthio group) via carbodiimide-mediated esterification. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is widely used to activate carboxylic acids for nucleophilic attack by amines or thiols. Key considerations:

- pH Control : EDC activity is optimal at pH 3.5–4.5 in aqueous media, but unstable at lower pH due to rapid hydrolysis .

- Cyclizable vs. Non-cyclizable Carboxylic Acids : Cyclizable acids (e.g., maleic acid) form anhydrides, enabling efficient amide/ester formation, whereas non-cyclizable acids (e.g., fumaric acid) yield trace products unless excess EDC is used, risking side reactions like N-acylurea formation .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) may resolve byproducts.

Table 1: Synthesis Parameters and Outcomes

| Reagent System | pH Range | Yield (%) | Side Products |

|---|---|---|---|

| EDC + NHS | 3.5–4.5 | 60–75 | N-Acylurea |

| DCC/DMAP | Neutral | 50–65 | DCU precipitate |

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm ester linkage formation, dimethylamino group resonance (~2.2–2.5 ppm for N(CH)), and cyclohexane ring conformation (e.g., chair vs. boat) .

- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm) and ammonium hydrochloride N–H stretches (2500–3000 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNOS·HCl).

Advanced: How does pH stability affect experimental design for in vitro studies?

Methodological Answer:

The hydrochloride salt’s stability depends on pH:

- Aqueous Solutions : Hydrolysis of the ester bond may occur at extremes (pH < 3 or > 8). Buffer systems like phosphate (pH 6–7.5) or acetate (pH 4–5.5) are recommended .

- Contradiction Alert : While EDC-mediated synthesis requires acidic pH (3.5–4.5), subsequent storage at neutral pH minimizes degradation . Validate stability via HPLC at intervals (0, 24, 48 hrs) under experimental conditions.

Advanced: What analytical strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies in bioactivity may arise from:

- Impurity Profiles : Trace N-acylurea (from excess EDC) or unreacted starting materials can skew results. Use LC-MS to quantify impurities (<1% threshold) .

- Stereochemical Variants : Cis/trans isomerism in the cyclohexane ring (common in similar derivatives ) might alter binding affinity. Chiral HPLC or X-ray crystallography clarifies stereochemistry.

- Solubility Effects : Poor aqueous solubility (common for hydrophobic esters) can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm colloidal stability .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Acute Toxicity : Similar hydrochloride esters exhibit LD values of ~50 mg/kg (intravenous, mouse models), necessitating PPE (gloves, goggles) and fume hood use .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb with inert materials (vermiculite) .

- Storage : Desiccate at 2–8°C in amber vials to prevent light-/moisture-induced degradation .

Advanced: How can researchers optimize reaction scalability while minimizing side reactions?

Methodological Answer:

- Catalyst Screening : Test alternatives to EDC (e.g., DMT-MM) for improved selectivity in non-aqueous solvents (e.g., DMF) .

- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track esterification progress and halt reactions at ~85% conversion to limit byproducts.

- Scale-Up Challenges : Heat dissipation in exothermic reactions requires jacketed reactors; pilot trials (1–10 g scale) identify thermal runaway risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.